molecular formula C18H12BrNO3S B4959569 N-(4-bromophenyl)dibenzofuran-2-sulfonamide

N-(4-bromophenyl)dibenzofuran-2-sulfonamide

Cat. No.: B4959569
M. Wt: 402.3 g/mol
InChI Key: LRGWTWDIWOIONW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)dibenzofuran-2-sulfonamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the bromophenyl and sulfonamide groups in this compound enhances its potential for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3S/c19-12-5-7-13(8-6-12)20-24(21,22)14-9-10-18-16(11-14)15-3-1-2-4-17(15)23-18/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWTWDIWOIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)dibenzofuran-2-sulfonamide typically involves the reaction of dibenzofuran with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-bromophenyl)dibenzofuran-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology: The compound exhibits biological activities such as antibacterial and anti-tumor properties. It is used in the development of new drugs and therapeutic agents .

Medicine: Due to its biological activities, this compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)dibenzofuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in cells, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)dibenzofuran-2-sulfonamide
  • N-(4-fluorophenyl)dibenzofuran-2-sulfonamide
  • N-(4-methylphenyl)dibenzofuran-2-sulfonamide

Comparison: N-(4-bromophenyl)dibenzofuran-2-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, and methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

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